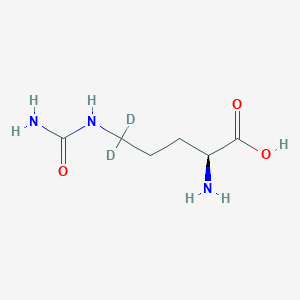
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid is a deuterium-labeled derivative of citrulline, an amino acid that plays a key role in the urea cycle. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be used in metabolic studies and tracer experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid typically involves the incorporation of deuterium atoms into the citrulline molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials in the synthesis of citrulline can also yield the desired deuterium-labeled product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid has several applications in scientific research:
Metabolic Studies: Its deuterium labeling makes it useful as a tracer in metabolic studies to track biochemical pathways.
Biological Research: It can be used to study the role of citrulline in the urea cycle and its effects on nitric oxide production.
Medical Research: This compound can be used in the development of diagnostic tools and therapeutic agents for diseases related to the urea cycle and nitric oxide metabolism.
Industrial Applications: It can be used in the production of deuterium-labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid involves its role in the urea cycle. It is converted into arginine, which is a precursor for the production of nitric oxide, a key signaling molecule in various physiological processes. The deuterium labeling allows for precise tracking of its metabolic fate and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citrulline: The non-deuterated form of the compound, which plays a similar role in the urea cycle.
Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
Ornithine: A precursor to citrulline in the urea cycle.
Uniqueness
The uniqueness of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid lies in its deuterium labeling, which provides distinct advantages in metabolic studies and tracer experiments. This isotopic labeling allows for more accurate tracking and analysis of biochemical pathways compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C6H13N3O3 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i3D2 |
InChI-Schlüssel |
RHGKLRLOHDJJDR-XHNVGKFISA-N |
Isomerische SMILES |
[2H]C([2H])(CC[C@@H](C(=O)O)N)NC(=O)N |
Kanonische SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






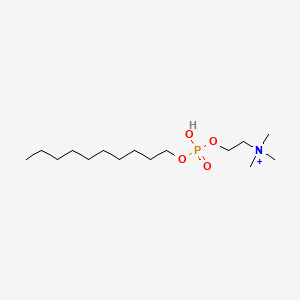
![D-[3-2H]Glucose](/img/structure/B12057919.png)
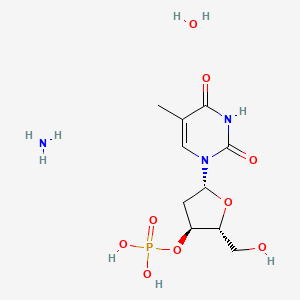

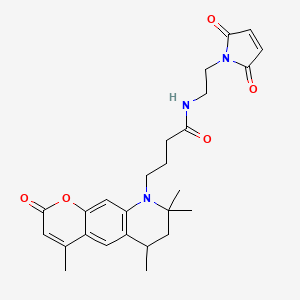
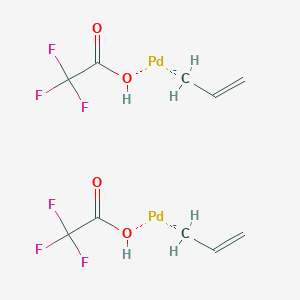
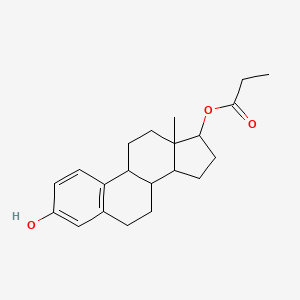

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)

